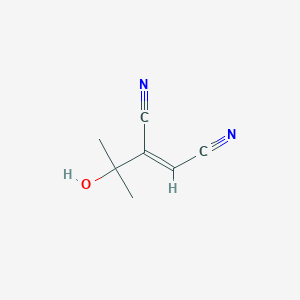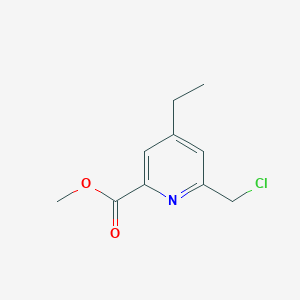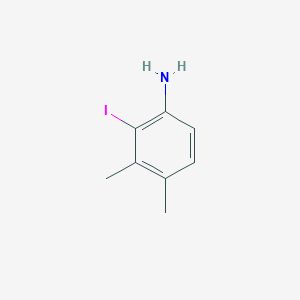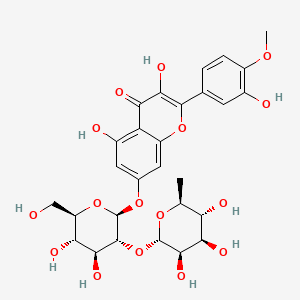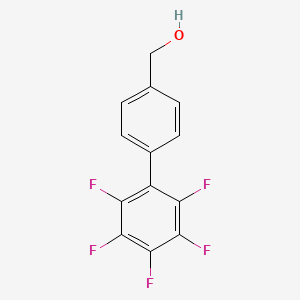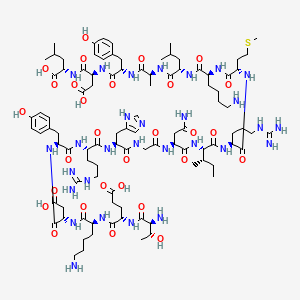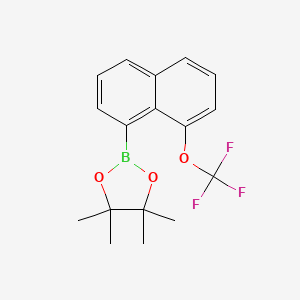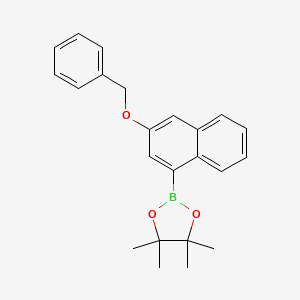
5-Ethyl-1h-indole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1h-indole-2-carbonyl chloride is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole core with an ethyl group at the 5-position and a carbonyl chloride group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The ethyl group can be introduced via alkylation reactions, and the carbonyl chloride group can be introduced using reagents like oxalyl chloride or thionyl chloride .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by functional group modifications. The reaction conditions are optimized for high yield and purity, and the processes are scaled up using continuous flow reactors and other industrial equipment .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-1h-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxalyl Chloride: Used for introducing the carbonyl chloride group.
Thionyl Chloride: Another reagent for introducing the carbonyl chloride group.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Major Products
Amides: Formed by substitution with amines.
Esters: Formed by substitution with alcohols.
Thioesters: Formed by substitution with thiols.
Applications De Recherche Scientifique
5-Ethyl-1h-indole-2-carbonyl chloride has various applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing biologically active compounds with potential anticancer, antiviral, and antimicrobial properties
Biological Studies: Studied for its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: Used in the development of chemical probes for studying biological pathways and processes.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethyl-1h-indole-2-carbonyl chloride involves its interaction with biological targets such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . The indole core can interact with aromatic residues in proteins through π-π stacking interactions, influencing protein function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1h-indole-2-carbonyl chloride: Similar structure with a methyl group instead of an ethyl group.
5-Phenyl-1h-indole-2-carbonyl chloride: Similar structure with a phenyl group instead of an ethyl group.
5-Chloro-1h-indole-2-carbonyl chloride: Similar structure with a chloro group instead of an ethyl group.
Uniqueness
5-Ethyl-1h-indole-2-carbonyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more suitable for certain biological applications compared to its methyl or phenyl analogs .
Propriétés
Numéro CAS |
832699-10-2 |
|---|---|
Formule moléculaire |
C11H10ClNO |
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
5-ethyl-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-2-7-3-4-9-8(5-7)6-10(13-9)11(12)14/h3-6,13H,2H2,1H3 |
Clé InChI |
RLKBFPGQFQJVDD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)NC(=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


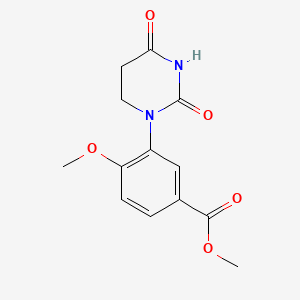
![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)
